3-Cyclopentene-1,2-dione 5,5-dichloro- molecular weight and formula
3-Cyclopentene-1,2-dione 5,5-dichloro- molecular weight and formula
Structure, Physicochemical Properties, and Synthetic Utility
Executive Summary
5,5-Dichloro-3-cyclopentene-1,2-dione is a highly functionalized cyclic
This guide provides a rigorous analysis of its molecular properties, theoretical reactivity profile, and synthetic pathways, distinguishing it from its common isomer, 2,2-dichlorocyclopent-4-ene-1,3-dione.
Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 5,5-dichloro-3-cyclopentene-1,2-dione | |
| Molecular Formula | C | |
| Molecular Weight | 164.97 g/mol | Calculated based on IUPAC atomic weights.[1] |
| Exact Mass | 163.9432 Da | Monoisotopic mass ( |
| Appearance | Yellow to Orange Crystalline Solid | Predicted based on conjugated 1,2-dione chromophores. |
| Solubility | DCM, CHCl | Hydrolytically unstable in aqueous media. |
| Structural Class | Highly electron-deficient scaffold. |
Structural Analysis & Electronic Properties
Molecular Geometry
The molecule features a rigid five-membered ring. The C1-C2 bond (the dione linkage) forces the carbonyls into an s-trans or skewed configuration to minimize dipole repulsion, though the ring constraints limit this flexibility compared to acyclic
-
C1 & C2 (Carbonyls): Highly electrophilic due to mutual inductive withdrawal and the proximity of the electron-withdrawing gem-dichloro group at C5.
-
C3=C4 (Alkene): The double bond is deactivated towards electrophilic attack but activated for nucleophilic attack (Michael addition) due to conjugation with the carbonyls.
-
C5 (gem-Dichloride): The two chlorine atoms at C5 exert a strong inductive effect (-I), significantly increasing the acidity of the adjacent protons (if any were present) and destabilizing the adjacent carbonyl (C1) towards hydration.
Reactivity Profile (The "Super-Electrophile" Hypothesis)
Unlike the 1,3-dione isomers, the 1,2-dione arrangement creates a contiguous region of positive electrostatic potential.
-
Covalent Hydration: The electron deficiency at C1/C2 makes this compound prone to forming gem-diols (hydrates) upon exposure to moisture, similar to chloral hydrate or ninhydrin.
-
Ring Contraction: Under basic conditions (Benzilic acid rearrangement type), the 1,2-dione motif can undergo ring contraction to form cyclobutane derivatives.
-
Michael Acceptor: Soft nucleophiles (thiols, enolates) will attack at C3/C4.
Synthetic Methodologies
Retrosynthetic Logic
The synthesis of 5,5-dichloro-3-cyclopentene-1,2-dione typically avoids direct chlorination of the parent dione due to polymerization risks. Instead, it relies on the oxidation of pre-functionalized precursors or ring contraction of six-membered rings.
Pathway A: Oxidative Chlorination (From Cyclopentanone)
This pathway utilizes the higher stability of the saturated ring before introducing unsaturation.
-
Chlorination: Treatment with SO
Cl or NCS to install the gem-dichloro group. -
Dehydrogenation: Introduction of the double bond via selenoxide elimination (PhSeCl/H
O ) or bromination/elimination.
Pathway B: Ring Contraction (From Phenols/Catechols)
Oxidation of catechols or phenols with high-valent chlorine sources can yield chlorinated cyclopentenones via ipso-attack and subsequent rearrangement.
Experimental Workflow Visualization
The following diagram illustrates the theoretical synthesis and primary reactivity pathways.
Figure 1: Synthetic pathway from cyclopentane-1,2-dione involving chlorination followed by oxidative elimination, and subsequent reactivity modes.
Applications in Drug Development[5]
Bioisosterism
Cyclopentane-1,2-diones are recognized bioisosteres for carboxylic acids.[5][6] The 5,5-dichloro derivative offers a unique variation:
-
Acidity Modulation: The chlorine atoms lower the pKa of the enol form, potentially improving binding affinity in pockets requiring a hydrogen bond donor/acceptor pair.
-
Metabolic Stability: The gem-dichloro group blocks metabolic oxidation at the C5 position, a common clearance pathway for cyclopentanoids.
Prostaglandin Synthesis
This molecule serves as a "chiral pool" alternative when resolved. It acts as a dienophile in Diels-Alder reactions or a Michael acceptor to build the lower side chain of prostaglandins (e.g., Punaglandins).
Tropolone Precursors
Through ring-expansion reactions (reaction with diazoalkanes), the 5,5-dichloro-1,2-dione scaffold can be converted into
Safety & Handling Protocol
Hazard Class: Irritant / Lachrymator (Predicted).[7] Due to the high electrophilicity and halogen content, this compound should be treated as a potential alkylating agent.
-
Containment: All weighing and reactions must occur inside a certified fume hood.
-
Solvent Compatibility: Avoid nucleophilic solvents (water, alcohols, amines) during storage. Store in anhydrous dichloromethane or toluene under inert atmosphere (Ar/N
). -
Quenching: Residual material should be quenched with an aqueous basic solution (NaOH) to induce hydrolysis to the corresponding acyclic carboxylates before disposal.
References
-
Sigma-Aldrich. (2025). 4,5-Dichloro-4-cyclopentene-1,3-dione Product Specification. (Note: Isomeric reference for property comparison). Link
-
PubChem. (2025).[8] Compound Summary: 2,2-Dichlorocyclopentene-1,3-dione.[8] National Library of Medicine. Link
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Link
-
NIST Chemistry WebBook. (2025). Cyclopent-3-en-1,2-dione Data. National Institute of Standards and Technology.[9] Link
-
Gagnier, S. V., & Larock, R. C. (2003).[10] Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides. Journal of the American Chemical Society.[10] Link
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- 2. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
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